(S)-Atenolol is the S-enantiomer of the beta-adrenergic blocking agent atenolol. It is classified as a selective β1-adrenergic receptor antagonist. [, , , ] (S)-Atenolol is a crucial subject in research exploring the stereoselectivity of beta-blockers and the development of enantiopure drugs. [, , , ]
The synthesis of Esatenolol can be achieved through multiple methods, each with distinct technical details:
Esatenolol has a specific molecular structure characterized by its chiral center. The chemical formula for Esatenolol is C14H22N2O3S, and its structure can be represented as follows:
Esatenolol undergoes several chemical reactions relevant to its synthesis and degradation:
Esatenolol functions primarily by blocking beta-1 adrenergic receptors located in the heart. This action leads to:
The pharmacological effects are dose-dependent and are essential for managing conditions like hypertension and angina.
Esatenolol exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into tablets or injectable forms used in clinical settings.
Esatenolol is widely used in clinical practice for various indications:
In addition to clinical applications, Esatenolol is also utilized in research settings for developing analytical techniques such as molecular imprinting solid-phase extraction (MI-SPE), which enhances the detection of Atenolol levels in biological samples .
Through these diverse applications, Esatenolol remains a significant compound within cardiovascular pharmacotherapy and analytical chemistry.
Atenolol is a second-generation, cardioselective β-1 adrenergic receptor antagonist. It competitively inhibits catecholamines (epinephrine, norepinephrine) by binding to the extracellular domain of β-1 adrenoreceptors in cardiac tissue. This antagonism reduces Gs-protein coupling and downstream adenylate cyclase activity, lowering intracellular cyclic adenosine monophosphate (cAMP) production. Consequently, protein kinase A (PKA) activation diminishes, leading to:
Unlike non-selective β-blockers, atenolol exhibits negligible intrinsic sympathomimetic or membrane-stabilizing activity [1] [10].
Atenolol’s cardioselectivity arises from its 26-fold higher affinity for human β-1 receptors versus β-2 receptors. This selectivity is dose-dependent:
Table 1: Atenolol Receptor Affinity Profile
Receptor Type | Affinity (Ki, nM) | Functional Consequence | Dose-Dependency |
---|---|---|---|
β-1 adrenoreceptor | 1,520 ± 110 | Reduced heart rate, contractility | Dominant at ≤100 mg |
β-2 adrenoreceptor | 39,500 ± 2,800 | Bronchoconstriction, vasoconstriction | Significant at >100 mg |
β-3 adrenoreceptor | >100,000 | Negligible effect on lipolysis | Not clinically relevant |
Data derived from radioligand binding assays in human myocardial/lung tissue [2] [10].
Atenolol exhibits linear pharmacokinetics with dose-proportional plasma concentrations. Key ADME properties include:
Table 2: Atenolol Pharmacokinetic ParametersToggle Full ADME Data
Parameter | Value | Clinical Significance |
---|---|---|
Bioavailability | 50% | Requires dose adjustment vs. IV route |
Tmax (oral) | 2–4 hours | Delayed vs. lipophilic β-blockers |
Plasma Protein Binding | 6–16% | Minimal drug-drug interactions |
Vd | 63.8–112.5 L | Confined primarily to extracellular space |
Metabolism | <5% hepatic (CYP-independent) | Low risk of CYP interactions |
Renal Excretion | 85–100% unchanged | Requires dose reduction in renal disease |
Half-life | 6–7 hours (normal renal function) | Once-daily dosing sufficient |
Half-life | 22–36 hours (GFR <10 mL/min) | Avoid >25 mg/day in severe renal impairment |
Atenolol’s low lipid solubility (octanol-water partition coefficient = 0.023) impedes passive diffusion across lipid membranes. This is clinically evident in:
Table 3: Blood-Brain Barrier Permeability of Atenolol vs. Other β-Blockers
Drug | BBB Permeability Classification | Kp,uu,brain (%) | Key Permeability Evidence |
---|---|---|---|
Atenolol | Low | 3.5 ± 0.4 | Microdialysis (rat); active efflux dominant [7] |
Metoprolol | Moderate | 48–65 | PET imaging (human); passive diffusion [9] |
Propranolol | High | 85–110 | Autoradiography (human); rapid CNS uptake [9] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1